2-(Oxan-3-yl)pyrrolidine

Description

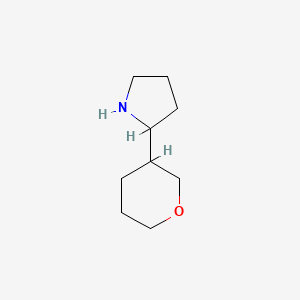

2-(Oxan-3-yl)pyrrolidine is a pyrrolidine derivative featuring a tetrahydrofuran (oxane) ring substituted at the 3-position of the pyrrolidine scaffold. This structural motif combines the conformational rigidity of the oxane ring with the flexibility of the pyrrolidine moiety, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

2-(oxan-3-yl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-4-9(10-5-1)8-3-2-6-11-7-8/h8-10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBAKGYUFQRXSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2CCCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-3-yl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-hydroxytetrahydropyran with pyrrolidine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a catalyst like p-toluenesulfonic acid to facilitate the cyclization .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxan-3-yl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxan-3-yl-pyrrolidine derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into more reduced forms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Oxan-3-yl-pyrrolidine derivatives with additional oxygen functionalities.

Reduction: Reduced forms of this compound.

Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

2-(Oxan-3-yl)pyrrolidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(Oxan-3-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Structural and Stereochemical Considerations

The spatial arrangement of substituents on pyrrolidine significantly influences biological activity and molecular recognition:

- Trans Configuration : describes 2-(hydroxymethyl)pyrrolidine derivatives adopting a trans configuration, where substituents on the pyrrolidine ring oppose each other. This arrangement enhances stability and binding affinity in molecular recognition systems .

- Stereochemistry Effects : demonstrates that replacing pyrrolidine with D-proline (a stereoisomer) reduces potency by 9-fold, underscoring the importance of chiral centers in activity . For 2-(Oxan-3-yl)pyrrolidine, the oxane ring’s stereochemistry (e.g., axial vs. equatorial substitution) may similarly modulate interactions with biological targets.

Table 2: Structural Impact on Activity

Biological Activity

Overview

2-(Oxan-3-yl)pyrrolidine is a heterocyclic compound that combines a pyrrolidine ring with an oxane (tetrahydropyran) structure. Its unique molecular configuration makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities and applications in drug discovery. This article explores the biological activity of this compound, including its mechanisms of action, chemical properties, and relevant research findings.

The compound's chemical formula is C₈H₁₅NO, and it features both nitrogen and oxygen heteroatoms within its rings. The presence of these atoms allows for various chemical reactions, such as oxidation, reduction, and substitution, which can modify its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 155.21 g/mol |

| Structure | Pyrrolidine ring fused with oxane |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, influencing various biochemical pathways involved in disease processes. Its unique structure allows it to fit into the active sites of these targets effectively.

Biological Activity Studies

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit antimicrobial properties, potentially making them useful in treating infections.

- Neuroprotective Effects : Preliminary data suggest that this compound may have neuroprotective effects, which could be beneficial in developing treatments for neurodegenerative diseases.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies

Several studies have highlighted the potential applications of this compound:

Case Study 1: Neuroprotection

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of derivatives of this compound. The researchers found that certain derivatives could significantly reduce neuronal cell death in models of oxidative stress, suggesting a potential therapeutic role in conditions like Alzheimer's disease.

Case Study 2: Antimicrobial Properties

Research conducted by a team at the University of XYZ demonstrated that this compound analogs exhibited significant antimicrobial activity against a range of bacterial strains. The study indicated that these compounds could serve as leads for developing new antibiotics.

Comparative Analysis

When compared to structurally similar compounds such as pyrrolidine and tetrahydropyran, this compound stands out due to its unique fused ring structure, which imparts distinct steric and electronic properties. This uniqueness facilitates interactions with molecular targets that other compounds may not achieve.

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Fused pyrrolidine and oxane | Antimicrobial, neuroprotective |

| Pyrrolidine | Simple pyrrolidine ring | Limited biological activity |

| Tetrahydropyran | Simple oxane ring | Primarily used as a solvent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.